Sodium thioacetate
Overview
Description
Synthesis Analysis
This reaction yields sodium thioacetate along with water as a byproduct. The use of water as a solvent in this process aligns with environmentally friendly synthetic procedures .
Chemical Reactions Analysis
This compound serves as a nucleophile in various reactions. Notably, it participates in nucleophilic displacement reactions in an aqueous medium. Under pH control, it can react with suitable electrophiles, leading to the formation of other organosulfur compounds. For instance, it can undergo substitution reactions with alkyl halides to yield S-alkyl thioacetates .
Scientific Research Applications
Thermal Stability Analysis
Sodium thioacetate has been studied for its thermal stability, particularly in relation to its interaction with acetaldehyde and unithiol. This research is significant in forensic science and for diagnostic and therapeutic purposes, as it refines the gas-chromatographic detection of acetaldehyde in biological fluids (Bondarenko & Zenovich, 2010).
Corrosion Protection
A study explored the use of thioacetate-functionalized monolayers for corrosion protection. Thioacetate hexadecyltrimethoxysilane was deposited on stainless steel, forming a protective layer that showed efficiency against corrosion, including pitting corrosion, in sodium chloride media (Meth et al., 2010).
Polymer Chemistry
Polymer-supported this compound has been used as a reagent for converting alkyl halides to S-alkyl thioacetates. This method offers high yields and purity, and the polymeric reagent can be regenerated and reused multiple times (Karimi Zarchi & Nejabat, 2012).
Dairy Science
In dairy science, sodium acetate (related to this compound) has been investigated for its impact on milk fat production. Its supplementation was found to increase milk fat yield, potentially by stimulating de novo lipogenesis in the mammary gland (Matamoros et al., 2021).
Medicinal Chemistry
This compound has shown potential in medicinal chemistry. It has been used in the study of thioacetate-containing steroids as potential mercury antidotes. These compounds demonstrated a promising ability to prevent renal damage caused by acute HgCl2 intoxication (Selye, Mécs, & Szabó, 1970).
Synthesis and Catalysis
The compound has also been utilized in the synthesis of alkyl thioacetates and as a catalyst in the formation of carbon-sulfur bonds. This application is particularly relevant in organic chemistry and the development of new synthetic methods (Page et al., 1988).
Biomedical Research
In biomedical research, this compound derivatives have been studied for their interactions with lipid membranes. This research has implications for drug development, particularly in understanding how bioactive molecules distribute within cellular lipid membranes and their potential anticoagulant properties (Nikitina et al., 2020).
Properties
IUPAC Name |
sodium;ethanethioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4OS.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBWNXJFTBCLKT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[S-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
507-09-5 (Parent) | |
Record name | Acetic acid, thio-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034832354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10956307 | |
Record name | Sodium ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10956307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34832-35-4 | |
Record name | Acetic acid, thio-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034832354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10956307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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